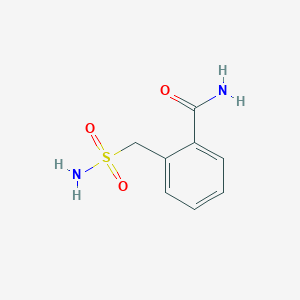

2-(Sulfamoylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(sulfamoylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDDOEDSFRAPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Sulfamoylmethyl)benzamide

A feasible synthetic pathway to this compound would logically commence with a precursor already containing the 2-methylbenzoyl scaffold. The key challenge lies in the functionalization of the methyl group to introduce the sulfamoyl moiety, followed by the conversion of the carboxyl group to a primary amide.

A hypothetical, yet chemically sound, route to the target compound would involve the following key transformations:

Halogenation of the Precursor : The synthesis would likely start from 2-methylbenzoic acid or its ester. The benzylic methyl group can be functionalized via a radical halogenation reaction, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 2-(bromomethyl)benzoic acid.

Formation of a Sulfonate Intermediate : The resulting benzyl bromide is a versatile intermediate. It can be converted to a sulfonate by reaction with a sulfite salt, such as sodium sulfite, to produce sodium (2-carboxyphenyl)methanesulfonate.

Conversion to Sulfonyl Chloride : The sulfonate salt can then be converted to the corresponding sulfonyl chloride. This is a standard transformation often achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step yields the critical intermediate, (2-carboxyphenyl)methanesulfonyl chloride.

Formation of the Sulfonamide : The sulfonyl chloride is then reacted with ammonia or an ammonia equivalent in an amidation reaction to form the sulfamoyl group, yielding 2-(sulfamoylmethyl)benzoic acid.

Final Amidation of the Carboxylic Acid : The final step is the conversion of the carboxylic acid group of 2-(sulfamoylmethyl)benzoic acid into the primary benzamide (B126). This can be achieved through various methods, including conversion to an acyl chloride followed by reaction with ammonia, or through direct coupling with an ammonia source using a coupling agent.

Solvent and Temperature : Each step, from halogenation to the final amidation, would require optimization of the solvent system and reaction temperature to maximize conversion and minimize side reactions. For instance, amide coupling reactions are often sensitive to temperature and solvent polarity.

Reagent Stoichiometry : The molar ratios of reagents are crucial. For example, in the chlorosulfonation and amidation steps common in derivative synthesis, using a slight excess of chlorosulfonic acid or the amine can drive the reaction to completion but may complicate purification researchgate.net.

Catalysts : The use of catalysts, such as 4-(dimethylamino)pyridine (DMAP) in carbodiimide-mediated coupling reactions, can significantly improve reaction rates and yields nih.gov. The optimal catalyst and its loading would need to be determined experimentally.

Purification Methods : Purification of intermediates and the final product is essential. Techniques such as recrystallization, column chromatography, and aqueous workups with pH adjustment are commonly employed to remove unreacted starting materials, reagents, and byproducts nih.gov.

Synthesis of Sulfamoyl Benzamide Derivatives

The synthesis of sulfamoyl benzamide derivatives, particularly isomers where the sulfamoyl and benzamide moieties are directly attached to the aromatic ring, is extensively documented. These methods provide a framework for understanding the key chemical transformations involved in this class of compounds.

A common and versatile method for preparing substituted sulfamoylbenzamides is through a linear synthesis approach researchgate.netnih.gov. This strategy involves a sequential construction of the molecule, typically starting with a substituted benzoic acid. The general sequence is as follows:

Chlorosulfonation : The starting benzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

Sulfonamide Formation : The resulting sulfonyl chloride is then reacted with a desired primary or secondary amine to form the sulfonamide.

Carboxamide Formation : The carboxylic acid group is then converted into the final amide, often via an acyl chloride intermediate or by using coupling agents researchgate.netnih.gov.

This linear approach allows for the introduction of a wide variety of substituents on both the sulfonamide and benzamide nitrogens, making it a powerful tool for creating libraries of related compounds.

Carbodiimide coupling is a widely used method for forming amide bonds from carboxylic acids and amines under mild conditions, and it is frequently employed in the final step of sulfamoyl benzamide synthesis researchgate.netnih.govrsc.org.

The process involves an activating agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which reacts with the carboxylic acid group of a sulfamoylbenzoic acid intermediate. This forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond nih.gov. The reaction is often carried out in the presence of a catalyst like DMAP and in a co-solvent system such as Dichloromethane (DCM) and Dimethylformamide (DMF) nih.gov. This methodology is known for its good yields and tolerance of various functional groups researchgate.net.

| Sulfamoylbenzoic Acid Intermediate | Amine | Coupling Conditions | Isolated Yield |

|---|---|---|---|

| 5-(N-cyclopropylsulfamoyl)-2-chlorobenzoic acid | p-chloroaniline | EDC, DMAP, DCM/DMF | 68% |

| 5-(N-cyclopropylsulfamoyl)-2-chlorobenzoic acid | p-anisidine | EDC, DMAP, DCM/DMF | 72% |

| 2-chloro-5-(morpholinosulfonyl)benzoic acid | p-chloroaniline | EDC, DMAP, DCM/DMF | 73% |

| 2-chloro-5-(morpholinosulfonyl)benzoic acid | p-anisidine | EDC, DMAP, DCM/DMF | 69% |

The direct chlorosulfonation of a benzoic acid precursor is a foundational step in many synthetic routes for this class of compounds researchgate.netnih.gov. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group, which is a key precursor to the sulfonamide.

Regioselective Functionalization Approaches

The regioselectivity of functionalization reactions on the aromatic ring of this compound is dictated by the electronic properties of the existing substituents: the benzamide group (-CONH₂) and the sulfamoylmethyl group (-CH₂SO₂NH₂). The benzamide moiety is a well-established deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions.

The sulfamoylmethyl group's directing influence is more complex. While the sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing, the presence of the methylene (B1212753) (-CH₂-) spacer isolates the aromatic ring from its direct resonance-withdrawing effects. However, the inductive effect of the sulfamoyl group will still influence the electron density of the ring. The interplay between the meta-directing benzamide and the ortho, para-directing (albeit weakly activating or deactivating) nature of the alkyl-sulfamoyl substituent can lead to complex product mixtures. In practice, the functionalization would likely be directed to the positions meta to the stronger deactivating benzamide group.

Novel approaches to achieve regioselectivity in substituted benzamides include directed metalation, where a directing group can guide a metalating agent to a specific position, often ortho to the directing group. wikipedia.org Such strategies could potentially be employed to achieve functionalization at positions that are not favored by classical EAS reactions.

Below is a table summarizing the expected directing effects of the substituents on this compound in electrophilic aromatic substitution reactions.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -CONH₂ | 1 | Electron-withdrawing, Deactivating | Meta |

| -CH₂SO₂NH₂ | 2 | Inductively Electron-withdrawing, Weakly Deactivating | Ortho, Para |

Chemical Reactivity Profiles of the Benzamide and Sulfamoyl Moieties

The chemical reactivity of this compound is characterized by the distinct chemistries of its two primary functional groups: the benzamide and the sulfamoylmethyl moieties. These groups will generally react independently, although their electronic interplay can modulate the reactivity of the aromatic ring.

The benzamide and sulfamoyl groups are generally resistant to oxidation under mild conditions. However, the methylene bridge in the sulfamoylmethyl group is a potential site for oxidation, particularly if strong oxidizing agents are employed. Benzylic positions, which are carbons directly attached to an aromatic ring, are susceptible to oxidation. youtube.com For instance, treatment with a strong oxidizing agent like potassium permanganate (KMnO₄) could potentially oxidize the methylene group. youtube.comacs.orglibretexts.org This could lead to the formation of a ketone or, with more vigorous conditions, cleavage of the carbon-sulfur bond to yield a carboxylic acid. The selective oxidation of sulfides to sulfoxides is a well-known transformation and could be relevant if the sulfur atom were in a lower oxidation state. nih.gov

The following table outlines potential oxidation reactions of the functional groups in this compound.

| Functional Group | Reagent | Potential Product(s) |

| Methylene (-CH₂-) | Potassium Permanganate (KMnO₄) | Ketone or Carboxylic Acid (with C-S cleavage) |

| Benzamide (-CONH₂) | Generally resistant to oxidation | No reaction under typical conditions |

| Sulfamoyl (-SO₂NH₂) | Generally resistant to oxidation | No reaction under typical conditions |

The core structures of this compound, namely the benzamide and sulfamoyl groups, exhibit different susceptibilities to reduction. The benzamide group can be readily reduced to a benzylamine by strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comjove.combyjus.com This reaction proceeds via nucleophilic acyl substitution, where the carbonyl oxygen is ultimately replaced by two hydrogen atoms. jove.com

The reduction of the sulfamoyl group is more challenging. While sulfonamides are generally stable to many reducing agents, they can be cleaved under specific conditions. For instance, reductive cleavage of the N-S bond can be achieved with certain reagents, converting the sulfonamide back to an amine and a sulfinic acid derivative.

The table below summarizes the expected outcomes of reduction reactions on the core structures of this compound.

| Core Structure | Reagent | Expected Product |

| Benzamide | Lithium Aluminum Hydride (LiAlH₄) | Benzylamine |

| Sulfamoyl | Strong reducing agents/specific conditions | Amine (from N-S cleavage) |

Nucleophilic aromatic substitution (SₙAr) on the benzamide ring of this compound is generally not favored under standard conditions. wikipedia.org SₙAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to sufficiently activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The benzamide and sulfamoylmethyl groups are electron-withdrawing and do deactivate the ring for electrophilic attack, which in turn means they activate it for nucleophilic attack. However, their activating effect for SₙAr is not as pronounced as that of a nitro group. masterorganicchemistry.com Furthermore, for a substitution to occur, there must be a suitable leaving group on the ring, which is not present in the parent structure of this compound. If a derivative with a leaving group (e.g., a halogen) were used, nucleophilic substitution could potentially be forced under harsh conditions, such as high temperatures or the use of very strong nucleophiles. chemistrysteps.com Another pathway for nucleophilic substitution on an aromatic ring is the benzyne mechanism, which involves elimination-addition and can occur with strong bases. masterorganicchemistry.com

The following table outlines the general requirements for nucleophilic aromatic substitution and how they relate to this compound.

| Requirement for SₙAr | Presence in this compound |

| Strong electron-withdrawing group(s) | Moderate electron-withdrawing groups present |

| Good leaving group on the aromatic ring | Absent in the parent structure |

Structural Analogs and Derivatives Research

Design Principles for Novel Sulfamoyl Benzamide (B126) Analogs

The design of new sulfamoyl benzamide analogs is a strategic process guided by established medicinal chemistry principles. A primary approach involves structure-activity relationship (SAR) studies, where systematic modifications to the molecule's structure are made to understand how these changes affect its biological activity. nih.gov This allows researchers to identify which parts of the scaffold are essential for activity and which can be altered to enhance desired properties. nih.gov

Another key design principle is the isosteric replacement of functional groups. For instance, a nitro group (–NO2) might be replaced with a sulfonyl group (–SO2) to mimic certain electronic properties while potentially improving other characteristics. nih.gov Furthermore, the incorporation of functional groups capable of forming strong hydrogen bonds or engaging in specific hydrophobic interactions with biological targets is a common strategy. scispace.com The overarching goal of these design principles is often to create analogs with increased potency, selectivity, or improved drug-like properties such as solubility and bioavailability. researchgate.netnih.gov Computational modeling and in silico docking studies are also frequently employed to predict how new analogs will bind to their targets, guiding the synthetic efforts towards the most promising candidates. scispace.comresearchgate.net

Exploration of Diverse Substituent Effects on Molecular Architecture

The introduction of various substituents at different positions on the benzamide and sulfamoyl moieties has a profound impact on the molecular architecture and, consequently, the biological activity of the resulting compounds. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—influences the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological macromolecules. nih.govucsb.edu

Key Derivatives and Their Research Significance

Sulpiride and Related 2-Methoxy-5-sulfamoylbenzamide Derivatives as Research Probes

Sulpiride, a well-known derivative of 2-(sulfamoylmethyl)benzamide, is characterized by a 2-methoxy-5-sulfamoylbenzoic acid core. nih.govoatext.com It serves as a valuable research tool, particularly in the field of neuroscience, due to its selective antagonism of dopamine (B1211576) D2 and D3 receptors. oatext.comresearchgate.net This property allows scientists to investigate the roles of these specific dopamine receptor subtypes in various physiological and pathological processes. The levorotatory form, Levosulpiride, is also utilized in research for its specific pharmacological activities. researchgate.netresearchgate.net The clinical and research use of Sulpiride and its analogs has provided significant insights into the dopaminergic system. google.com

N-Substituted Sulfamoylbenzamide Analogs

Modification of the nitrogen atoms within the sulfamoyl and benzamide groups has given rise to a significant class of N-substituted analogs. These derivatives have been explored for a variety of research purposes. For instance, a series of N-substituted sulfamoylbenzamide derivatives based on the structure of Niclosamide have been identified as inhibitors of the STAT3 signaling pathway, a critical pathway in cancer cell proliferation and migration. researchgate.net The synthesis of libraries of m-sulfamoylbenzamide analogs with diverse N-substituents has been facilitated by the development of chemoselective procedures, allowing for the rapid generation of compounds for screening in various biological assays. beilstein-journals.org The nature of the N-substituent, whether it be an alkyl, aryl, or heterocyclic group, has been shown to be a key determinant of the compound's biological activity. google.comtandfonline.com

Heterocyclic-Fused Sulfamoylbenzamide Derivatives (e.g., Thiazole (B1198619), Thiadiazole)

The fusion of heterocyclic rings, such as thiazole and thiadiazole, to the sulfamoylbenzamide scaffold has emerged as a fruitful area of research. nih.goviaea.org This strategy aims to create novel chemical entities with unique biological properties by combining the pharmacophoric features of both the sulfamoylbenzamide and the heterocyclic ring. nih.govkuey.net For example, substituted sulfamoyl benzamidothiazoles have been investigated for their ability to prolong NF-κB activation, an important pathway in the immune response. nih.gov The specific heterocyclic system and its substitution pattern are critical for activity, as demonstrated by studies where replacement of the thiazole ring with other heterocycles led to a loss of activity. nih.gov Thiadiazole-containing derivatives have also been synthesized and explored for their potential in various therapeutic areas, leveraging the known biological activities of the 1,3,4-thiadiazole (B1197879) ring system. rasayanjournal.co.innih.govmdpi.com

Amide-Sulfamide Hybrid Scaffolds in Medicinal Chemistry

The combination of amide and sulfonamide functionalities within a single molecular framework, creating amide-sulfonamide hybrid scaffolds, is a recognized strategy in medicinal chemistry. nih.govresearchgate.net This approach aims to develop novel compounds with enhanced biological activity by integrating the structural features of two important pharmacophores. medjchem.com The sulfonamide group is a component of many biologically active molecules, and its incorporation into hybrid structures is a common tactic. nih.govcitedrive.comnih.gov Research in this area has led to the development of conjugates with a wide range of potential therapeutic applications. researchgate.net The synthesis of these hybrids often involves coupling reactions between molecules containing carboxylic acid groups and those with sulfa drug moieties. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For sulfamoyl benzamide (B126) derivatives, the core pharmacophore is generally understood to consist of the benzamide and sulfonamide moieties, which engage in crucial interactions with target proteins. nih.gov

Studies on sulfamoyl benzamide derivatives as potential glucokinase (GK) activators have identified key pharmacophoric features. These include a hydrogen bond donor (the NH group of the sulfonamide), a hydrogen bond acceptor (the oxygen atoms of the sulfonamide), and an aromatic ring system that can participate in hydrophobic or π-π stacking interactions. researchgate.netresearchgate.net The spatial relationship between these groups is critical for proper alignment within the allosteric binding site of the GK enzyme. researchgate.net Docking simulations have corroborated these findings, showing that the sulfamoyl and benzamide components are pivotal for establishing hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

Systematic modification of the substituents on the sulfamoyl benzamide scaffold has a profound impact on both the potency and selectivity of these compounds. Research on h-NTPDase inhibitors has provided detailed insights into how different chemical groups at various positions influence activity against different isoforms of the enzyme (h-NTPDase1, -2, -3, and -8). nih.govrsc.org

Sulfonamide Moiety Modifications: The nature of the substituent on the sulfonamide nitrogen is a key determinant of activity. For example, an N-cyclopropyl ring on the sulfonyl group was found to be more favorable for inhibiting h-NTPDase3 compared to a morpholine (B109124) ring substituent, which showed little inhibitory potential. nih.gov

Amide Moiety Modifications: Variations in the group attached to the amide nitrogen also significantly alter the inhibitory profile. Attaching a chlorophenyl group to the amide resulted in a compound that significantly inhibited both h-NTPDase3 and h-NTPDase8. nih.gov In a series where a morpholine ring was attached to the sulfonyl group, modifying the amide linkage led to compounds with distinct selectivities. For instance, one derivative selectively inhibited h-NTPDase1, while another more specifically targeted the same isoform with a much lower IC50 value. nih.gov

Benzene (B151609) Ring Modifications: Substitution on the central benzene ring can shift the selectivity of the compound. The addition of a chlorine atom to the benzene ring of an N-cyclopropyl sulfamoyl derivative shifted its selectivity from h-NTPDase3 to h-NTPDase8. nih.gov In a different chemical series, the presence of an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on a phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase. researchgate.net

The following table summarizes the inhibitory activity (IC50) of selected sulfamoyl benzamide derivatives against different h-NTPDase isoforms, illustrating the impact of substituent modifications. nih.gov

| Compound ID | R (Sulfonyl Group) | R' (Amide Group) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 2a | N-Cyclopropyl | OH | > 50 | > 50 | 1.32 ± 0.06 | > 50 |

| 2d | N-Cyclopropyl (with Cl on benzene ring) | OH | > 50 | > 50 | 1.12 ± 0.04 | 0.28 ± 0.07 |

| 3a | N-Cyclopropyl | 4-Chlorophenyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |

| 3f | Morpholine | 4-Methoxyphenyl | > 50 | 0.27 ± 0.08 | > 50 | > 50 |

| 3g | Morpholine | Benzyl | > 50 | > 50 | 3.21 ± 0.09 | > 50 |

| 3h | Morpholine | n-Butyl | > 50 | > 50 | 2.54 ± 0.05 | > 50 |

Analysis of Steric and Electronic Effects in Ligand-Target Interactions

The observed changes in potency and selectivity upon substituent modification can be rationalized by considering steric and electronic effects. These effects dictate how well a ligand can fit into a binding site and the nature of the non-covalent interactions it forms with the target protein. acs.orgnih.gov

Steric Effects: Steric hindrance, which relates to the size and shape of substituents, plays a critical role. The preference for an N-cyclopropyl group over the bulkier morpholine ring for h-NTPDase3 inhibition suggests that the binding pocket in this isoform may be sterically constrained. nih.gov In other enzyme systems, such as histone deacetylase (HDAC), designing inhibitors with bulky aromatic groups can lead to isoform-selective inhibition by targeting specific subpockets. nih.gov Conversely, excessively bulky substituents can also be detrimental to activity if they clash with residues in the binding site. mdpi.com

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electron density, influence the strength of electrostatic and hydrogen bonding interactions. researchgate.net The incorporation of an electronegative fluorine atom, for instance, can modulate properties like lipophilicity, metabolic stability, and binding affinity. nih.gov The finding that a combination of electron-donating (-CH3) and electron-withdrawing (-NO2) groups enhances activity against α-glucosidase highlights the importance of a balanced electronic profile on the aromatic ring for optimal interaction. researchgate.net The addition of a chlorine atom to the benzene ring of sulfamoyl benzamides alters the electronic distribution of the molecule, which in turn modifies its interaction with different h-NTPDase isoforms and shifts its selectivity. nih.gov

Conformational Analysis and its Relevance to Receptor Binding

The biological activity of a flexible molecule like 2-(sulfamoylmethyl)benzamide is not only dependent on its constitution but also on its three-dimensional shape, or conformation, when it binds to its receptor. Conformational analysis is therefore crucial for understanding receptor binding and for rational drug design. kent.ac.ukscispace.com

Studies on various benzamide series have shown that the molecules must adopt specific low-energy conformations to be accommodated by the receptor's binding site. nih.gov For dopamine (B1211576) D-2 receptor antagonists of the benzamide class, it has been concluded that an acyclic amide side chain adopts an extended conformation in the receptor-bound state. nih.gov This suggests that pre-organizing the molecule into a bioactive conformation can be a successful strategy for enhancing affinity.

The inherent conformational flexibility of benzamides is influenced by factors such as intramolecular hydrogen bonds, which can predetermine the ligand's shape. nih.gov For instance, placing a substituent at the ortho position of the benzamide scaffold can favor a specific conformation that is preserved in the bound state. nih.gov In studies of σ₂ receptor ligands, it was observed that certain structural modifications introduced a "twist" into the molecule, preventing it from adopting the extended linear conformation required for optimal binding, which resulted in a significant loss of affinity. nih.gov The development of conformationally flexible analogues allows for the exploration of the required shape for binding to a specific target. nih.gov Molecular docking simulations, which are frequently used to predict binding modes, inherently rely on conformational analysis to position the ligand correctly within the active site, as seen in studies of h-NTPDase and HDAC inhibitors. rsc.orgresearchgate.net

Molecular Interactions and Biological Mechanisms

Identification of Relevant Biological Targets

The therapeutic potential of 2-(sulfamoylmethyl)benzamide derivatives stems from their ability to interact with and modulate the activity of various enzymes and receptors crucial to physiological and pathological processes. The following sections detail the major biological targets identified and investigated to date.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes that play a critical role in regulating extracellular nucleotide concentrations and are implicated in conditions such as thrombosis, inflammation, and cancer.

A study on sulfamoyl-benzamide derivatives revealed their potential as selective inhibitors for h-NTPDase isoforms 1, 2, 3, and 8. researchgate.net Notably, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (a derivative) was identified as the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM. nih.gov Against h-NTPDase3, this same compound showed high potency with an IC50 of 0.72 ± 0.11 μM. nih.gov

For h-NTPDase2, several compounds, including N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, demonstrated inhibitory activity in the sub-micromolar range. nih.gov The most potent and selective inhibitor for h-NTPDase8 was found to be 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, with an IC50 of 0.28 ± 0.07 μM. nih.gov

Structure-activity relationship (SAR) studies indicated that the nature of the substituent on the amide group significantly influences the inhibitory activity against different h-NTPDase isoforms. For instance, a chlorophenyl attachment on the amide group resulted in significant activity against h-NTPDases 3 and 8. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against h-NTPDase Isoforms

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

|---|---|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | Sub-micromolar | - | - |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | Sub-micromolar | - | - |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |

| Compound with chlorophenyl attachment on amide | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |

Dopamine (B1211576) D2-like Receptor Antagonism and Binding Affinity

The benzamide (B126) scaffold is a well-established pharmacophore in the development of dopamine D2-like receptor antagonists, which are crucial in the treatment of various neuropsychiatric disorders. While specific data for this compound is limited in the available literature, the broader class of benzamide derivatives has been extensively studied. For example, the benzamide derivative amisulpride demonstrates high affinity for both human dopamine D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors. nih.gov The affinity of various benzamide ligands for D2-like receptors can span a wide range, with some compounds exhibiting Ki values in the low nanomolar range. The structural features of the benzamide, including substituents on the aromatic ring and the nature of the side chain, are critical determinants of binding affinity and selectivity for D2 and D3 receptor subtypes. nih.govmdpi.com

Carbonic Anhydrase Inhibition Profiles

Benzamide-4-sulfonamides, which share a structural resemblance to this compound, have been investigated as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. These compounds have shown effective inhibition of several human (h) CA isoforms.

In one study, a series of benzamides incorporating 4-sulfamoyl moieties were found to inhibit hCA II, VII, and IX in the low nanomolar or even subnanomolar ranges. The inhibition constants (Ki) for hCA I were slightly higher, ranging from 5.3 to 334 nM.

Table 2: Inhibition Constants (Ki) of Benzamide-4-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| hCA Isoform | Range of Inhibition Constants (Ki) |

|---|---|

| hCA I | 5.3 – 334 nM |

| hCA II | Low nanomolar / Subnanomolar |

| hCA VII | Low nanomolar / Subnanomolar |

| hCA IX | Low nanomolar / Subnanomolar |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of this compound have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.

Research into m-sulfamoyl benzoamide derivatives led to the identification of potent and selective BuChE inhibitors. One notable compound exhibited a human BuChE IC50 of 0.078 ± 0.03 μM, while another showed an even more potent hBChE IC50 of 0.005 ± 0.001 μM.

In a separate study, novel benzenesulfonamides carrying a benzamide moiety were synthesized and evaluated as inhibitors of both CAs and AChE. The Ki values for these compounds against AChE were found to be in the nanomolar range, from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM.

Other Enzyme Inhibition Investigations (e.g., Topoisomerase II, HDAC6, Proteasome)

The broader chemical classes to which this compound belongs, namely benzamides and sulfonamides, have been investigated for their inhibitory effects on other important enzyme targets.

HDAC6: The sulfamide (B24259) moiety, present in this compound, has been utilized in the design of novel histone deacetylase (HDAC) inhibitors. Linear long-chain-based sulfamide analogs have been shown to be primarily selective for HDAC6. researchgate.net Furthermore, small molecule HDAC inhibitors containing a benzamide group are a known class of compounds that chelate the metal in the enzyme's catalytic site. nih.gov

Proteasome: The proteasome is a key cellular machinery for protein degradation and a target in cancer therapy. While direct evidence for this compound is lacking, the discovery of novel scaffolds for proteasome inhibitors is an active area of research. Some studies have identified compounds with IC50 values in the low micromolar range for the inhibition of the chymotrypsin-like activity of the 20S proteasome. nih.gov

Chemokine Receptor 4 (CXCR4) Inhibition Research

Benzenesulfonamides, a class of compounds that includes the structural features of this compound, have been identified as a unique class of antagonists for the chemokine receptor CXCR4. This receptor plays a critical role in cancer metastasis and HIV entry into cells.

In a study focused on these antagonists, a lead benzenesulfonamide (B165840) compound displayed potent activity with an IC50 of 8.0 nM in a binding affinity assay and completely blocked cell invasion at a concentration of 10 nM in a Matrigel invasion assay.

Mechanism of Action Elucidation at the Molecular Level

The molecular mechanism of action for compounds like this compound is elucidated through a variety of in vitro and in silico techniques. These methods are designed to quantify the compound's interaction with biological targets, typically enzymes or receptors, and to visualize these interactions at an atomic level. By determining the affinity and specific binding mode, researchers can understand the structural basis for the compound's biological activity and develop a structure-activity relationship (SAR).

Determination of Enzymatic Inhibition Constants (IC50, Ki values)

A primary method for characterizing the potency of an enzyme inhibitor is the determination of its IC50 and Ki values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. While the IC50 is a practical measure of potency, it can be influenced by factors such as substrate concentration. Therefore, the inhibition constant (Ki) is often calculated. The Ki is an intrinsic measure of the binding affinity between the inhibitor and the enzyme, independent of substrate concentration, providing a more standardized value for comparison across different studies.

For the broader class of sulfamoyl benzamide derivatives, inhibitory activities have been quantified against several enzyme families. For instance, various sulfamoyl-benzamides have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes involved in pathological functions including thrombosis, inflammation, and cancer. nih.govrsc.org Similarly, benzamides incorporating 4-sulfamoyl moieties have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc metalloenzymes implicated in conditions like glaucoma and cancer. nih.govresearchgate.net

The inhibitory potency of these related compounds varies depending on their specific chemical structure and the target enzyme isoform. For example, studies on a series of benzamide-4-sulfonamides revealed Ki values ranging from the low nanomolar to subnanomolar range against hCA isoforms II, VII, and IX. nih.gov In another study, sulfamoyl-benzamide derivatives showed potent inhibition of h-NTPDases, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govnih.gov

Below are tables detailing the inhibitory constants for several sulfamoyl benzamide derivatives against different isoforms of h-NTPDases and human Carbonic Anhydrases.

Table 1: IC50 Values of Selected Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms nih.govnih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |

Table 2: Inhibition Constants (Ki) of a Benzamide-4-Sulfonamide Derivative against Human Carbonic Anhydrase Isoforms nih.gov

| Compound | Target Enzyme | Ki (nM) |

|---|---|---|

| 4-(Cyclohexylaminocarbonyl)benzenesulfonamide | hCA I | 10.1 |

| hCA II | 8.8 | |

| hCA VII | 5.7 | |

| hCA IX | 0.7 |

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. A test compound is introduced to compete with the labeled ligand for binding to the receptor. By measuring the displacement of the labeled ligand, the binding affinity (often expressed as Ki) of the test compound can be determined.

Molecular Docking and Computational Simulations of Compound-Target Complexes

Molecular docking and computational simulations are powerful in silico tools used to predict and analyze the binding mode of a ligand within the active site of a protein. researchgate.net Docking algorithms position the ligand into the binding pocket of a target protein and score the potential poses based on binding energy calculations. These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For the sulfamoyl benzamide class of compounds, molecular docking has been used to rationalize the observed inhibitory activity against targets like h-NTPDases. nih.gov In one study, the most potent inhibitor of h-NTPDase2, a compound designated 3f, was shown in docking simulations to be surrounded by an array of amino acid residues including His50, Tyr350, Ser346, Arg245, Arg392, Ala393, and Ala347. nih.gov The simulation predicted specific hydrogen bonds between the inhibitor and residues His50, Asp45, Ser52, Ser346, and Arg392. nih.gov Such studies are vital for understanding the molecular basis of inhibition and for guiding the rational design of new, more potent inhibitors. nih.govnih.gov

Analysis of Ligand-Protein Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions. Key among these are hydrogen bonds and hydrophobic interactions. The sulfonamide group, a core feature of this compound, is a versatile hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH moiety can act as a hydrogen bond donor. The benzamide portion also contains hydrogen bonding capabilities through its amide group and carbonyl oxygen.

Molecular docking studies of sulfamoyl benzamide derivatives provide specific examples of these interactions. For instance, in the predicted binding mode of an inhibitor with h-NTPDase2, hydrogen bonds were observed between the oxygen atom of the sulfonyl group and the residue Ser346, as well as between the acetamide moiety and Arg392. nih.gov

Preclinical Pharmacological Investigations

In Vitro Assays for Biological Activity

Cell-Based Enzyme Activity Measurements

No data is available in the scientific literature regarding the measurement of cell-based enzyme activity for 2-(Sulfamoylmethyl)benzamide.

Receptor Binding Affinity Determinations

There are no published studies detailing the receptor binding affinity of this compound.

In Vivo Studies in Research Models

Receptor Occupancy and Distribution Studies (e.g., Positron Emission Tomography, Single-Photon Emission Computed Tomography)

No in vivo receptor occupancy or distribution studies, such as those using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), have been reported for this compound.

Functional Efficacy Assessment in Relevant Disease Models (e.g., Anti-inflammatory, Anticonvulsant)

There is no available data from in vivo studies assessing the functional efficacy of this compound in any disease models, including those for anti-inflammatory or anticonvulsant activity.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Strategies

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) serves as a powerful alternative. nih.gov This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For 2-(Sulfamoylmethyl)benzamide, LBDD strategies would involve analyzing a set of known active ligands that bind to a target of interest to develop a pharmacophore model. This model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. mdpi.com

The development of novel non-phthalimide cereblon (CRBN) binders has successfully utilized LBDD by optimizing physiochemical properties and on-target affinity. nih.gov Similarly, the 2-(sulfonamido)-N-phenylbenzamide scaffold, closely related to this compound, was identified through high-throughput screening and became the starting point for structure-activity relationship (SAR) studies. nih.gov These studies are crucial for identifying which parts of the molecule, such as the sulfonamide or benzamide (B126) moieties, are critical for its activity.

Table 1: Key Pharmacophoric Features in Benzamide and Sulfonamide Derivatives

| Feature | Description | Potential Role in this compound |

| Hydrogen Bond Donor | The amide (NH) and sulfonamide (NH2) groups can donate hydrogen bonds. | Interaction with electronegative atoms in a receptor's active site. |

| Hydrogen Bond Acceptor | The carbonyl (C=O) and sulfonyl (SO2) oxygens can accept hydrogen bonds. | Formation of key interactions with hydrogen-donating residues in a target protein. |

| Aromatic Ring | The benzene (B151609) ring provides a scaffold and can engage in π-π stacking interactions. | Anchoring the molecule within a hydrophobic pocket of the target. |

| Hydrophobic Groups | The methylene (B1212753) bridge (-CH2-) contributes to the molecule's overall lipophilicity. | Enhancing binding affinity through hydrophobic interactions. |

Structure-Based Drug Design Methodologies

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) becomes a valuable tool for identifying and optimizing drug candidates. gardp.org This methodology uses the target's structure to design molecules that can bind with high affinity and selectivity. researchgate.net For this compound, SBDD would involve docking the compound into the active site of a target protein to predict its binding conformation and affinity. gardp.org

Molecular docking studies have been effectively used to understand the interactions of sulfamoyl-benzamide derivatives with their target proteins, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These studies reveal significant interactions between the inhibitors and amino acid residues in the active site. In the context of this compound, docking simulations could predict its binding mode, identify key interacting residues, and guide the design of more potent analogs. The process often involves generating a homology model of the target protein if an experimental structure is unavailable. nih.gov

Table 2: Illustrative Docking Results for a Benzamide Derivative with a Target Protein

| Parameter | Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | Predicts a strong and stable interaction between the ligand and the protein. |

| Interacting Residues | ASP 19, PHE 22, TRP 74 | Identifies the key amino acids in the active site responsible for binding. nih.gov |

| Hydrogen Bonds | 3 | Indicates specific, strong interactions that contribute to binding affinity. |

| Hydrophobic Interactions | 5 | Shows the role of nonpolar interactions in stabilizing the ligand-protein complex. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds. For derivatives of this compound, a QSAR model could be built using a dataset of analogs with known biological activities.

The process involves calculating a variety of molecular descriptors, such as topological, electronic, and steric parameters, for each compound in the dataset. dergipark.org.tr Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to create the QSAR model. jbclinpharm.orgresearchgate.net These models are validated to ensure their predictive power. nih.gov For instance, a QSAR study on benzenesulfonamide (B165840) derivatives identified key descriptors that influence their cytotoxic activity, leading to predictive models for different cancer cell lines. nih.gov

Table 3: Example of Descriptors Used in a QSAR Model for Sulfonamide Derivatives

| Descriptor Type | Example Descriptor | Contribution to Activity |

| Topological | 6ChainCount | Positive correlation, indicating that the presence of six-membered rings enhances activity. dergipark.org.tr |

| Electro-topological | SssOE-index | Negative correlation, suggesting that a higher number of oxygen atoms connected by single bonds may decrease activity. dergipark.org.tr |

| Hydrophilic | XAHydrophilicArea | Negative correlation, implying that increased hydrophilic surface area is detrimental to activity. dergipark.org.tr |

| 3D | SAMost hydrophobic hydrophilic distance | Positive correlation, indicating an optimal distance between hydrophobic and hydrophilic regions is beneficial. dergipark.org.tr |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.gov This method simulates the movements of atoms and molecules, offering insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. osti.gov For this compound, MD simulations could be used to study its binding to a target protein in a more realistic, dynamic environment.

Analytical Characterization and Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the atomic and molecular structure of 2-(Sulfamoylmethyl)benzamide by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, specific chemical shifts are expected for the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methylene (B1212753) (-CH₂-) protons, being adjacent to the electron-withdrawing sulfamoyl group, would likely resonate at a lower field than typical alkyl protons. The protons of the primary amide (-CONH₂) and sulfonamide (-SO₂NH₂) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the benzamide (B126) group is characteristically found at a significant downfield shift, typically in the range of 165-175 ppm. The aromatic carbons would produce a series of signals in the 120-140 ppm region. The methylene carbon, attached to the sulfamoyl group, would also be deshielded and appear at a specific chemical shift.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 120 - 140 |

| -CH₂- | Variable, deshielded | Variable, deshielded |

| -CONH₂ | Broad singlet, variable | 165 - 175 |

| -SO₂NH₂ | Broad singlet, variable | N/A |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

MS: In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) to form a stable benzoyl cation. For sulfonamides, a characteristic fragmentation involves the loss of sulfur dioxide (SO₂). epo.org The fragmentation of this compound would likely exhibit a combination of these patterns.

HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

| Ion | Expected Fragmentation Pathway | Potential m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 214.04 |

| [M-NH₂]⁺ | Loss of amide group | 198.03 |

| [M-SO₂]⁺ | Loss of sulfur dioxide | 150.06 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.03 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the primary amide and sulfonamide groups, typically in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group would give a strong, sharp peak around 1650 cm⁻¹. The sulfonyl group (S=O) of the sulfonamide would exhibit two characteristic stretching bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide & Sulfonamide) | 3400 - 3200 |

| C=O Stretch (Amide) | ~1650 |

| S=O Asymmetric Stretch (Sulfonamide) | ~1350 |

| S=O Symmetric Stretch (Sulfonamide) | ~1160 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be necessary to achieve optimal separation of the target compound from any potential impurities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for a benzamide derivative would likely be in the range of 230-280 nm. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

In an LC-MS/MS method, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and allows for accurate quantification even at very low concentrations. scispace.comnih.gov The development of such a method would involve optimizing chromatographic conditions for separation and tuning the mass spectrometer parameters to identify the most abundant and stable precursor and product ions for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. biomedres.usthermofisher.com In the context of pharmaceutical analysis, GC-MS is primarily utilized for the detection of residual solvents and other volatile impurities that may be present in active pharmaceutical ingredients (APIs) or final drug products. biomedres.usijpsonline.com The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.govlabcompare.com

Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and thermal lability, which are characteristic of molecules with polar functional groups like amides and sulfonamides. However, GC-MS is crucial for identifying volatile impurities that may have been used or generated during its synthesis. For the analysis of non-volatile compounds or to improve chromatographic behavior, chemical derivatization can be employed. jfda-online.com This process modifies the analyte to increase its volatility. For instance, sulfonamides can be methylated using reagents like diazomethane (B1218177) to create more volatile derivatives suitable for GC analysis. nih.gov

A typical GC-MS method for volatile impurity profiling involves headspace injection, which allows for the analysis of volatile compounds from a solid or liquid matrix without injecting the non-volatile components into the system. labcompare.com This minimizes instrument contamination and improves method robustness. labcompare.com The mass spectrometer detector identifies compounds by creating a unique mass spectrum, which serves as a chemical fingerprint.

| Parameter | Typical Condition |

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) labcompare.comshimadzu.com |

| Injection Mode | Headspace (for residual solvents) or Direct Liquid Injection (for derivatized analytes) labcompare.com |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) orientjchem.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) orientjchem.org |

| Oven Program | Temperature gradient programmed to separate compounds based on boiling points (e.g., initial 60°C, ramp to 250°C) orientjchem.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV thermofisher.com |

| MS Detector Mode | Full Scan for identification of unknowns; Selected Ion Monitoring (SIM) for quantification of target impurities nih.gov |

Crystallographic Studies of this compound and Its Complexes (if reported)

As of this review, specific crystallographic data for this compound or its complexes have not been reported in publicly accessible literature. However, crystallographic studies are fundamental in pharmaceutical sciences for characterizing the solid-state properties of an active pharmaceutical ingredient. researchgate.net X-ray crystallography provides definitive information on the three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov

Analysis of related structures, such as other substituted benzamides and sulfonamides, shows that the conformation is often influenced by intramolecular hydrogen bonds and steric effects from substituents. nih.govmdpi.com For example, in the crystal structure of some benzamide derivatives, the dihedral angle between the benzene ring and the amide group is a key conformational descriptor. nih.gov

| Parameter | Example Data for a Benzamide Derivative (Compound a2) researchgate.net |

| Empirical Formula | C12H13NO4 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 14.595(3) Å, b = 7.7849(14) Å, c = 20.112(4) Å |

| Angles | α = 90°, β = 90°, γ = 90° |

| Volume | 2285.1(7) ų |

| Molecules per Unit Cell (Z) | 8 |

| Key Structural Features | The morpholine (B109124) ring is in a typical chair conformation. Weak intermolecular hydrogen bonds are observed in the crystal packing. nih.gov |

Advanced Analytical Techniques for Impurity Profiling and Method Validation

Impurity profiling, the identification and quantification of impurities in a drug substance, is a critical requirement for ensuring pharmaceutical quality, safety, and efficacy. biomedres.usnih.gov Regulatory agencies, guided by the International Council for Harmonisation (ICH), mandate strict control of impurities. nih.govnih.gov For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating the main component from its impurities. biomedres.uspharmafocusasia.com

Modern impurity profiling often utilizes hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides high sensitivity and structural information, facilitating the identification of unknown impurities. biomedres.usijpsonline.comnih.gov

A crucial part of the analytical process is method validation, which demonstrates that an analytical procedure is suitable for its intended purpose. amsbiopharma.com The ICH Q2(R2) guideline outlines the parameters that must be evaluated. loesungsfabrik.deich.org

Method Validation Parameters (ICH Q2(R2)) ich.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components. amsbiopharma.comikev.org For impurity tests, this involves demonstrating that the method can separate all relevant impurities from each other and from the main compound. pharmafocusasia.com

Accuracy: The closeness of test results to the true value. amsbiopharma.com It is often determined by analyzing a sample spiked with a known amount of the impurity. ikev.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. amsbiopharma.com It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. ikev.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com

Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgikev.org

Forced Degradation Studies Forced degradation, or stress testing, is an essential component of developing and validating a stability-indicating analytical method. xjtu.edu.cnsapub.org The drug substance is subjected to conditions more severe than accelerated stability testing to produce degradation products. xjtu.edu.cn This helps to elucidate degradation pathways and demonstrate the specificity of the analytical method by proving it can separate the drug from its degradation products. sapub.org

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or elevated (e.g., 60°C) | To identify degradation products susceptible to acidic conditions. sapub.org |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or elevated (e.g., 60°C) | To identify degradation products susceptible to alkaline conditions. sapub.org |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature | To identify products of oxidative degradation. sapub.org |

| Thermal Degradation | Dry heat (e.g., 80-100°C) | To assess the stability of the drug substance at high temperatures. researchgate.net |

| Photodegradation | Exposure to UV and visible light (per ICH Q1B guidelines) | To evaluate light sensitivity and identify photolytic degradation products. sapub.org |

Metabolism and Pharmacokinetic Research Preclinical Focus

In Vitro Metabolic Stability Studies in Biological Systems

Metabolic stability is a critical parameter assessed early in drug discovery to estimate a compound's persistence in the body. researchgate.net A compound that is metabolized too quickly may not achieve sufficient exposure to be effective, while one that is metabolized too slowly could accumulate and cause toxicity. researchgate.net These studies measure the rate of disappearance of a parent compound over time when incubated with metabolically active biological systems. rsc.org

Commonly used in vitro test systems include liver microsomes, S9 fractions, and hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.netthermofisher.com For the chemical class of sulfamoyl benzamides, research efforts have been specifically directed at improving in vitro metabolic stability in liver microsomes to optimize their pharmacokinetic profiles. nih.gov

The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which can be used to predict in vivo clearance. researchgate.net The metabolic stability of 2-(Sulfamoylmethyl)benzamide would typically be evaluated across different species (e.g., rat, dog, human) to understand potential inter-species differences in metabolism.

Below is an illustrative table showing how data from such a study might be presented.

| Biological System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | In Vitro t½ (min) | Data Not Available |

| Intrinsic Clearance (μL/min/mg protein) | Data Not Available | |

| Rat Liver Microsomes | In Vitro t½ (min) | Data Not Available |

| Intrinsic Clearance (μL/min/mg protein) | Data Not Available | |

| Dog Liver Microsomes | In Vitro t½ (min) | Data Not Available |

| Intrinsic Clearance (μL/min/mg protein) | Data Not Available |

Identification and Characterization of Metabolites (e.g., through related compounds like zonisamide)

Identifying the metabolites of a new chemical entity is essential for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic byproducts. For this compound, potential metabolic pathways include modifications to the benzamide (B126) or sulfamoylmethyl moieties, such as hydroxylation of the aromatic ring, hydrolysis of the amide bond, or conjugation reactions. youtube.com

To illustrate the process of metabolite characterization, the metabolic pathways of the related sulfonamide drug, zonisamide, can be examined. Zonisamide undergoes extensive hepatic metabolism. nih.gov Its biotransformation results in two primary types of metabolites. drugbank.comresearchgate.net

Reductive Cleavage: The major metabolic pathway for zonisamide involves the reductive cleavage of its 1,2-benzisoxazole ring to form the open-ring metabolite, 2–sulfamoylacetylphenol (SMAP). drugbank.comwikipedia.org It is critical to note that this pathway is specific to the benzisoxazole structure of zonisamide and would not occur with this compound, which lacks this ring system.

Conjugation: Zonisamide is also metabolized via acetylation of the sulfonamide nitrogen by N-acetyl-transferases to form N-acetyl zonisamide. drugbank.com The major metabolite, SMAP, is subsequently conjugated with glucuronic acid before excretion. drugbank.comresearchgate.net

For this compound, analogous Phase II conjugation reactions, such as acetylation or sulfation of the sulfonamide group or glucuronidation following an initial Phase I oxidation, would be considered likely metabolic routes.

The following table summarizes the characterized metabolites of the related compound, zonisamide.

| Metabolite Name | Parent Compound | Metabolic Pathway | Description |

|---|---|---|---|

| 2–sulfamoylacetylphenol (SMAP) | Zonisamide | Phase I (Reduction) | Formed via reductive cleavage of the 1,2-benzisoxazole ring. drugbank.comwikipedia.org This is the major metabolite. researchgate.net |

| N-acetyl zonisamide | Zonisamide | Phase II (Acetylation) | Formed by the action of N-acetyl-transferases on the sulfonamide group. drugbank.com |

| Glucuronide of SMAP | SMAP (Metabolite of Zonisamide) | Phase II (Glucuronidation) | The open-ring SMAP metabolite is further conjugated with glucuronic acid for elimination. drugbank.comresearchgate.net |

Elucidation of Enzyme Systems Involved in Biotransformation Pathways

Identifying the specific enzymes responsible for a drug's metabolism is fundamental to predicting drug-drug interactions and understanding pharmacokinetic variability in patient populations. nih.gov The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast majority of drugs. rsc.orgmdpi.com

Again using zonisamide as a reference, studies with human liver microsomes and recombinant human CYP enzymes have been used to identify the key catalysts in its biotransformation.

Cytochrome P450 Enzymes: The reductive metabolism of zonisamide to its major metabolite, SMAP, is mediated predominantly by the CYP3A4 isoenzyme. nih.govdrugbank.comwikipedia.org Other isoforms, such as CYP3A5, may also contribute. wikipedia.org Because zonisamide is a substrate for CYP3A4, its clearance can be increased by drugs that induce this enzyme, such as carbamazepine and phenytoin. nih.govnih.gov

Phase II Enzymes: The formation of N-acetyl zonisamide is catalyzed by N-acetyl-transferases. drugbank.com The subsequent glucuronidation of SMAP involves UDP-glucuronosyltransferase (UGT) enzymes.

For this compound, it is highly probable that CYP enzymes would be involved in any oxidative metabolism (e.g., aromatic hydroxylation). In vitro reaction phenotyping studies using a panel of recombinant human CYP enzymes would be the standard method to identify the specific isoforms involved.

The table below details the enzymes involved in the biotransformation of the related compound, zonisamide.

| Enzyme/Enzyme Family | Reaction Catalyzed | Compound Involved | Significance |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Reductive cleavage of the benzisoxazole ring | Zonisamide | The primary enzyme responsible for the formation of the major metabolite, SMAP. nih.govdrugbank.comwikipedia.org |

| Cytochrome P450 3A5 (CYP3A5) | Reductive cleavage of the benzisoxazole ring | Zonisamide | Plays a minor role in the metabolism of zonisamide. wikipedia.org |

| N-acetyl-transferases (NATs) | N-acetylation | Zonisamide | Catalyzes the formation of N-acetyl zonisamide. drugbank.com |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | 2–sulfamoylacetylphenol (SMAP) | Responsible for the Phase II conjugation of the primary metabolite prior to excretion. researchgate.net |

Patent Landscape and Emerging Research Trends

Overview of Patent Literature Pertaining to Sulfamoyl Benzamides

The patent literature for sulfamoyl benzamides showcases a diverse range of therapeutic applications, indicating a sustained interest from pharmaceutical and biotechnology companies in this chemical scaffold. A review of granted patents and patent applications reveals a focus on several key disease areas.

One prominent area is in the modulation of cannabinoid receptors. google.com Patents describe novel sulfamoyl benzamide (B126) compounds as agonists or modulators of these receptors, with potential applications in treating pain, inflammation, gastrointestinal disorders, and neurological conditions. google.com The inventive step in these patents often lies in the specific substitution patterns on the benzamide and sulfamoyl moieties, which are designed to achieve desired potency and selectivity for specific cannabinoid receptor subtypes, such as CB2, to minimize central nervous system side effects. google.com

Another significant focus of patent activity is the development of sulfamoyl benzamide derivatives as antiviral agents. For instance, patent applications have been filed for compounds intended to treat Hepatitis B virus (HBV) infection. google.com These patents claim that specific sulfamoylbenzamide derivatives act as pregenomic RNA encapsidation inhibitors, a mechanism that disrupts the viral life cycle. google.com

The following table provides a summary of representative patents in the field of sulfamoyl benzamides:

| Patent/Application Number | Assignee/Applicant | Therapeutic Area | Mechanism of Action (if specified) |

| US7297796B2 | Undisclosed | Pain, inflammation, neurological disorders | Cannabinoid receptor modulation |

| EP3085368A1 | Undisclosed | Hepatitis B Virus (HBV) Infection | Pregenomic RNA encapsidation inhibition |

It is important to note that the sulfamide (B24259) functional group, a key component of sulfamoyl benzamides, is increasingly recognized in medicinal chemistry for its ability to form multiple electrostatic interactions with biological targets. nih.gov This property contributes to its value as a scaffold in drug design and is reflected in the growing number of patents incorporating this moiety. nih.gov

Current Research Trajectories and Future Directions for 2-(Sulfamoylmethyl)benzamide

Current research on this compound and its derivatives is exploring a variety of therapeutic targets, underscoring the versatility of this chemical structure. One of the most promising areas of investigation is in the development of novel analgesics.

Recent studies have identified a series of 2-sulfonamidebenzamides as allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1). nih.gov MrgX1 is considered an attractive non-opioid target for the treatment of chronic pain. nih.gov Researchers, starting from a high-throughput screen that identified the 2-(sulfonamido)-N-phenylbenzamide scaffold, have conducted iterative medicinal chemistry to enhance the potency and pharmacokinetic properties of these compounds. nih.gov This has led to the discovery of next-generation MrgX1 positive allosteric modulators with significantly improved potency. nih.gov The future direction of this research will likely focus on optimizing these compounds for oral bioavailability and conducting in vivo studies to validate their efficacy in preclinical pain models. nih.gov

Another significant research trajectory for sulfamoyl benzamides is as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are implicated in a range of physiological and pathological processes, including thrombosis, diabetes, inflammation, and cancer. nih.govrsc.org Researchers have synthesized and evaluated a series of sulfamoyl benzamide derivatives and identified potent and selective inhibitors for various h-NTPDase isoforms. nih.govrsc.org For example, specific derivatives have shown sub-micromolar inhibitory concentrations against h-NTPDase1, -2, -3, and -8. nih.govrsc.org Future work in this area will likely involve in vivo studies to assess the therapeutic potential of these inhibitors in relevant disease models.

Furthermore, sulfamoyl benzamide derivatives are being investigated as glucokinase (GK) activators for the potential treatment of type 2 diabetes. researchgate.net Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy. researchgate.net In silico docking studies and in vitro enzymatic assays have identified sulfamoyl benzamide derivatives with significant glucokinase activating potential. researchgate.net

The table below summarizes key research findings for sulfamoyl benzamide derivatives:

| Derivative Class | Biological Target | Potential Therapeutic Application | Key Research Findings |

| 2-Sulfonamidebenzamides | Mas-related G protein-coupled receptor X1 (MrgX1) | Chronic Pain | Identification of potent positive allosteric modulators. nih.gov |

| Sulfamoyl benzamides | Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) | Thrombosis, Diabetes, Inflammation | Discovery of potent and selective inhibitors for h-NTPDase isoforms. nih.govrsc.org |

| Sulfamoyl benzamides | Glucokinase (GK) | Type 2 Diabetes | Identification of derivatives with glucokinase activation potential. researchgate.net |

The Role of this compound as a Prototypical Research Scaffold in Drug Discovery

The this compound core structure, and more broadly the sulfonamide scaffold, serves as a valuable and prototypical research scaffold in drug discovery. nih.govresearchgate.net Its utility stems from several key features:

Synthetic Tractability: The synthesis of sulfamoyl benzamides is generally straightforward, often involving the coupling of a substituted benzoic acid with a sulfamoyl-containing amine or vice versa. nih.govnih.gov This allows for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Structural Versatility: The benzamide and sulfamoyl moieties offer multiple points for chemical modification. This allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.

Favorable Bioisosteric Properties: The sulfonamide group is a well-established bioisostere for other functional groups, such as amides and carboxylic acids, and can impart desirable properties like improved metabolic stability and oral bioavailability.

A prime example of the this compound scaffold's role in drug discovery is the development of MrgX1 allosteric modulators. nih.gov The initial high-throughput screening hit, a 2-(sulfonamido)-N-phenylbenzamide, served as the foundational scaffold for an extensive medicinal chemistry campaign. nih.gov By systematically modifying the substituents on the phenyl rings and the sulfonamide group, researchers were able to significantly improve the compound's potency and metabolic stability. nih.gov